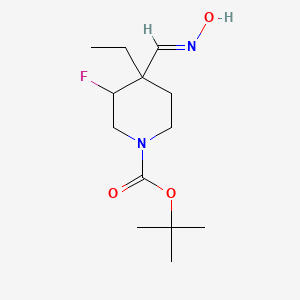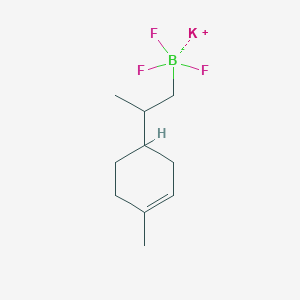
Potassium 2-(1-methylcyclohexene-1-ene-4-yl)propyltrifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2-(1-methylcyclohexene-1-ene-4-yl)propyltrifluoroborate is an organoborane compound known for its unique molecular structure and versatility in chemical research and development . This compound is utilized in various advanced research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-(1-methylcyclohexene-1-ene-4-yl)propyltrifluoroborate typically involves the reaction of 1-methylcyclohexene with boron trifluoride etherate, followed by the addition of potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
Potassium 2-(1-methylcyclohexene-1-ene-4-yl)propyltrifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes .
Scientific Research Applications
Potassium 2-(1-methylcyclohexene-1-ene-4-yl)propyltrifluoroborate is widely used in scientific research, including:
Chemistry: It serves as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and drug discovery.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Potassium 2-(1-methylcyclohexene-1-ene-4-yl)propyltrifluoroborate exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. This interaction facilitates the formation of new chemical bonds, enabling the synthesis of complex molecules. The pathways involved include nucleophilic substitution and electrophilic addition .
Comparison with Similar Compounds
Similar Compounds
- Potassium 2-(1-methylcyclohexene-1-yl)propyltrifluoroborate
- Potassium 2-(1-methylcyclohexene-1-ene-3-yl)propyltrifluoroborate
- Potassium 2-(1-methylcyclohexene-1-ene-5-yl)propyltrifluoroborate
Uniqueness
Potassium 2-(1-methylcyclohexene-1-ene-4-yl)propyltrifluoroborate is unique due to its specific molecular structure, which imparts distinct reactivity and stability. This uniqueness makes it a valuable tool in advanced chemical research and industrial applications .
Properties
IUPAC Name |
potassium;trifluoro-[2-(4-methylcyclohex-3-en-1-yl)propyl]boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BF3.K/c1-8-3-5-10(6-4-8)9(2)7-11(12,13)14;/h3,9-10H,4-7H2,1-2H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABOSQUHKWTMOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC(C)C1CCC(=CC1)C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BF3K |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
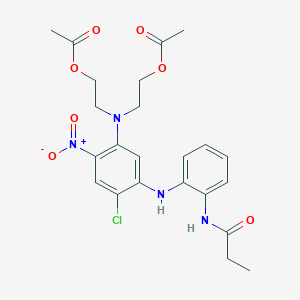
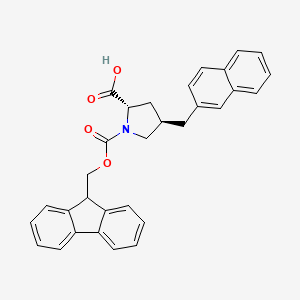
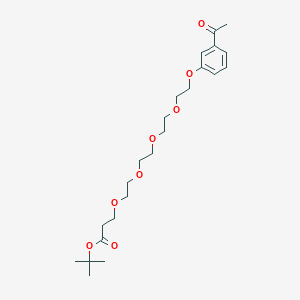
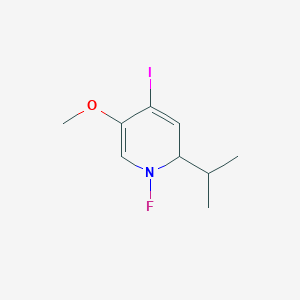
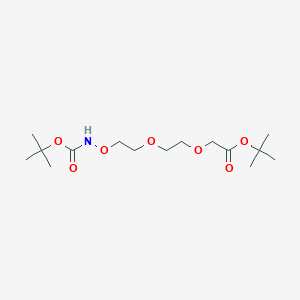
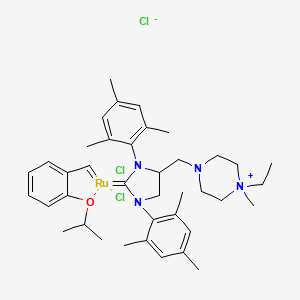
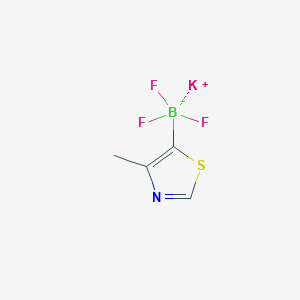
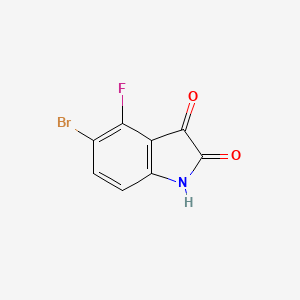
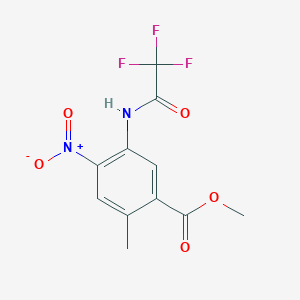
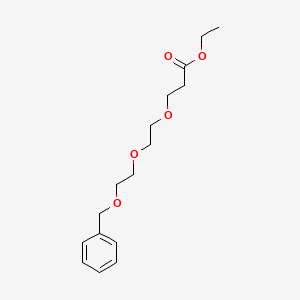
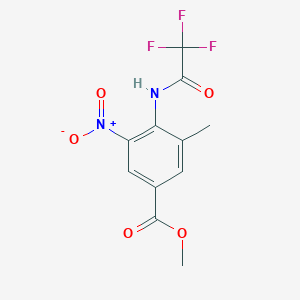
![3,5-Dichloro-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B8133460.png)
